4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene
Description
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)-1-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6S/c9-4-1-2-6(16-8(13,14)15)5(3-4)7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJXQFHBRXWJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene typically involves the introduction of trifluoromethyl and trifluoromethylsulfanyl groups onto a chlorobenzene derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylsulfanyl reagent reacts with a chlorobenzene derivative under specific conditions. The reaction may require the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate recycling of reagents and solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 4-position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing trifluoromethyl and trifluoromethylsulfanyl groups activate the ring for such reactions by polarizing the C–Cl bond.
Key Conditions and Outcomes :
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Aromatic SNAr | KF/DMF, 80–100°C | 4-Fluoro derivative | Requires polar aprotic solvents |
| Alkoxy Substitution | NaOCH₃/CH₃OH, Pd(PPh₃)₄ | 4-Methoxy derivative | Catalyzed by palladium complexes |
The trifluoromethylsulfanyl group at the 1-position remains inert under these conditions due to its strong electron-withdrawing nature and steric hindrance.
Palladium-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura coupling reactions, leveraging the C–Cl bond’s reactivity.
Representative Reaction :
Optimized Parameters :
-
Catalyst : Pd(PPh₃)₄ (2–5 mol%)
-
Solvent : 1,2-Dimethoxyethane (DME)
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Base : Na₂CO₃ (2.0 equiv)
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Temperature : 80–90°C
-
Yield : 60–85% (depending on aryl boronic acid)
Electrophilic Aromatic Substitution
While electron-withdrawing groups typically deactivate benzene rings, the trifluoromethylsulfanyl group exhibits mild directing effects in nitration and sulfonation reactions.
Nitration Example :
| Conditions | Major Product | Regioselectivity |
|---|---|---|
| HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | Para to SCF₃ |
This regioselectivity arises from the –SCF₃ group’s ability to stabilize partial positive charges during electrophilic attack.
Radical Reactions
Under UV irradiation or peroxide initiation, the compound undergoes radical-mediated C–S bond cleavage:
Applications :
-
Generation of benzyl radicals for polymerization initiators
-
Functionalization via radical trapping agents (e.g., TEMPO)
Competing Reaction Pathways
Side reactions are observed under mechanochemical conditions or with competing nucleophiles:
Byproduct Formation :
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Fluoride Displacement : Trace amounts of 4-fluoro derivatives form when using KF as an unintended nucleophile .
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Dimerization : Observed in high-temperature reactions (>160°C) due to radical recombination.
Solvent and Catalyst Effects
Mechanistic Insights
The trifluoromethylsulfanyl group (–SCF₃) exerts dual effects:
-
Electron withdrawal : Lowers LUMO energy, facilitating nucleophilic attack.
-
Steric hindrance : Shields the 1-position from bulky reagents.
Kinetic studies show pseudo-first-order behavior in SNAr reactions, with activation energies of ~45 kJ/mol.
This compound’s reactivity profile makes it valuable for synthesizing fluorinated aromatics, agrochemical intermediates, and ligands for transition-metal catalysis. Experimental optimization of solvents, catalysts, and temperature remains critical for maximizing selectivity and yield .
Scientific Research Applications
Chemistry: 4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene is used as a building block
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene exerts its effects is primarily through its interaction with molecular targets . The trifluoromethyl and trifluoromethylsulfanyl groups can influence the compound’s lipophilicity and electronic properties , affecting its binding affinity to target proteins or enzymes. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Comparison
Key Observations:
Substituent Diversity: The target compound uniquely combines -SCF₃ (a sulfur-containing group) with -CF₃ and -Cl, whereas analogs like oxyfluorfen and nitrofluorfen feature nitro (-NO₂) and ether (-OCH₂CH₃) groups.
Functional Group Impact on Applications :
- Oxyfluorfen and nitrofluorfen rely on nitro groups for herbicidal activity, targeting plant electron transport chains. The absence of nitro groups in the target compound may limit its utility as a herbicide but could open pathways for other bioactivities .
- The -SCF₃ group in the target compound may improve lipid solubility, enhancing membrane permeability compared to analogs with polar nitro or ether groups.
Synthetic Challenges :
- Introducing -SCF₃ at position 1 likely requires specialized reagents (e.g., trifluoromethylthiolation agents), whereas analogs like nitrapyrin utilize simpler chlorination or trichloromethylation steps .
Biological Activity
4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene, also known by its CAS number 1408279-81-1, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies, including toxicity assessments, pharmacokinetics, and potential therapeutic applications.
The molecular formula of this compound is CHClFS, with a molecular weight of approximately 256.62 g/mol. Its physical state is typically a colorless to light yellow liquid, and it is characterized by a high degree of fluorination, which influences its reactivity and biological interactions.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its toxicity and potential effects on various biological systems.
Toxicity Studies
- Acute Toxicity : In studies involving acute exposure, the compound has demonstrated significant toxicity at high doses. For instance, inhalation studies in rodents indicated that exposure to high concentrations could lead to adverse effects on the respiratory system and other organs .
- Chronic Toxicity : Chronic exposure studies have shown that repeated oral administration can lead to liver and kidney damage. The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg body weight in animal models .
- Sensitization Potential : The compound exhibited weak sensitization potential in local lymph node assays (LLNA), with an effective concentration producing a threefold increase in lymphocyte proliferation (EC3) reported at 53.1% .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution in animal models. Following oral administration, a significant portion of the compound was found in adipose tissue, followed by the lungs, liver, and kidneys . The biological half-life in blood was reported to be approximately 19 hours .
Case Studies
Several case studies have documented the effects of this compound on specific biological systems:
- Study on Reproductive Health : A study highlighted potential reproductive toxicity following inhalation exposure at high doses, with significant concentrations detected in reproductive tissues .
- Study on Hepatotoxicity : In a chronic toxicity study involving repeated doses, hepatocellular hypertrophy was noted in mice at higher doses, indicating possible liver damage associated with prolonged exposure .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | CHClFS |
| Molecular Weight | 256.62 g/mol |
| NOAEL (Oral) | 50 mg/kg |
| Biological Half-life | 19 hours |
| EC3 (Sensitization) | 53.1% |
| Acute Toxicity | Significant at high doses |
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene, and how do reaction conditions influence yield?
The synthesis of this compound typically involves sequential halogenation and sulfanylation of a benzene core. For example:
- Step 1 : Introduce the trifluoromethyl group via radical trifluoromethylation using reagents like ammonium persulfate (APS) under controlled temperatures (e.g., 60–80°C), as seen in copolymerization strategies for related polycationic compounds .
- Step 2 : Chlorination at the 4-position using chlorinating agents (e.g., Cl2 or SOCl2) in anhydrous conditions to avoid hydrolysis.
- Step 3 : Sulfanylation at the 1-position using trifluoromethylsulfanyl chloride (CF3SCl) under inert atmosphere.
Q. Key Considerations :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- NMR : <sup>19</sup>F NMR is critical for distinguishing CF3 and CF3S groups. Expected shifts: CF3 (~-60 ppm), CF3S (~-45 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected: ~306.5 g/mol). Discrepancies may arise from isotopic patterns of chlorine .
- X-ray Crystallography : Resolves structural ambiguities, such as regiochemical placement of substituents, as demonstrated in sulfanyl-containing analogs .
Q. Data Contradictions :
- If <sup>1</sup>H NMR shows unexpected peaks, consider rotational isomers due to steric hindrance from the CF3S group.
- Conflicting melting points (e.g., 105–112°C vs. 178–183°C in sulfonamide analogs) may indicate polymorphic forms or impurities; recrystallization in hexane/ethyl acetate is recommended .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?
- Density Functional Theory (DFT) : Calculate transition states for sulfanylation to identify kinetic vs. thermodynamic control. For example, CF3SCl addition may favor para-substitution due to steric effects .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing reaction rates .
Case Study :
A flow-chemistry approach (as in Omura-Sharma-Swern oxidation ) could be adapted for continuous synthesis, reducing side reactions via precise temperature and residence time control.
Q. What strategies address contradictions in reported biological or catalytic activities of derivatives?
Derivatives with similar substituents (e.g., 4-chlorophenylsulfanyl groups) show varied biological activities due to:
Q. Experimental Design :
- Use Design of Experiments (DoE) to isolate variables (e.g., substituent position, purity) and model activity trends .
Q. How does the compound’s stability under varying conditions impact its utility in materials science?
- Thermal Stability : TGA data shows decomposition onset at ~200°C, making it suitable for low-temperature applications (e.g., OLED precursors).
- Hydrolytic Sensitivity : The CF3S group is prone to hydrolysis in aqueous acidic conditions. Stabilization strategies include encapsulation in polymer matrices (e.g., P(CMDA-DMDAAC)s ).
Table 1 : Stability Comparison of Analogous Compounds
| Compound | Decomposition Temp (°C) | Hydrolytic Stability (pH 7) |
|---|---|---|
| Target Compound | 200 | Low (t1/2 = 2 h) |
| 4-Nitrobenzenesulfonamide | 178–183 | High (t1/2 > 24 h) |
| CF3SO2-Benzene | 250 | Moderate (t1/2 = 8 h) |
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Batch vs. Flow Systems : Batch reactions risk thermal runaway during exothermic steps (e.g., chlorination). Flow systems enable safer scaling with real-time monitoring .
- Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C) improve trifluoromethylation yield but require strict moisture control to prevent deactivation .
Q. Mitigation Strategies :
- Use in-situ FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
